molecular formula C22H25N5O3 B2374104 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049423-17-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2374104
CAS RN: 1049423-17-7
M. Wt: 407.474
InChI Key: XQYVCRQTKDWIHX-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Transformation

Research on chemical compounds structurally similar to "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide" has shown diverse synthetic pathways and transformations. For instance, the photolysis and pyrolysis of related isoxazoles have been studied, revealing complex pathways involving the formation of imino carbenes, which can cyclize or rearrange into various heterocyclic structures (Singh & Prager, 1992). Similarly, the thermal rearrangement of methyleneisoxazolidines into dihydropyrrolo[2,1-a]isoquinoline derivatives highlights the potential for generating novel fused-ring pyrroles through consecutive rearrangements (Zhao & Eguchi, 1997).

Heterocyclization and Biological Activity

Studies have explored the heterocyclization reactions involving compounds with similar frameworks, leading to the synthesis of complex heterocyclic structures with potential biological activity. For example, the interaction between substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline and methoxycarbonyl pyrrolediones has been reported to yield tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinoline derivatives, suggesting pathways for synthesizing biologically active molecules (Bannikova et al., 2005).

Novel Synthetic Approaches and Derivatives

Innovative synthetic methods have been developed to construct new derivatives that share structural motifs with "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide." These include the synthesis of pyrrolo[2,1-a]isoquinoline derivatives through rearrangement of isoxazolidines, which opens up new avenues for the development of compounds with potential pharmacological properties (Yavari et al., 2006).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-13-19(18-8-5-10-26(18)2)27-11-9-16-6-3-4-7-17(16)14-27/h3-8,10,12,19H,9,11,13-14H2,1-2H3,(H,23,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYVCRQTKDWIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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